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Compound of Interest

Compound Name: (4-Butylphenyl)acetic acid

Cat. No.: B078689

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (4-
butylphenyl)acetic acid, a key intermediate in various chemical syntheses. The document
presents quantitative nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass
spectrometry (MS) data in a structured format, along with detailed experimental protocols for

data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of (4-butylphenyl)acetic acid.

Table 1: *H NMR Spectroscopic Data (500 MHz, CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
11.25 S 1H -COOH
7.18 d,J=8.0Hz 2H Ar-H
7.12 d,J=8.0Hz 2H Ar-H
3.60 S 2H -CH2COOH
2.58 t,J=7.7Hz 2H Ar-CHz-
1.58 m 2H -CH2CH2CHs
1.35 m 2H -CH2CHs
0.92 t,J=7.4Hz 3H -CHs

s = singlet, d = doublet, t = triplet, m = multiplet

13

Chemical Shift (8) ppm

Assignment

178.5 -COOH
141.2 Ar-C

131.0 Ar-C

129.5 Ar-CH

128.8 Ar-CH

40.7 -CH2COOH
35.2 Ar-CHz-
335 -CH2CH2CHs
22.3 -CH2CHs
13.9 -CHs
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Table 3: IR Spectroscopic Data (ATR)

Wavenumber (cm—?)

Intensity

Assignment

2955-2858 Strong, Broad O-H stretch (Carboxylic Acid)
1705 Strong C=0 stretch (Carboxylic Acid)
1465 Medium C-H bend (Alkyl)

1415 Medium O-H bend (Carboxylic Acid)
1298 Strong C-O stretch (Carboxylic Acid)
g5 Strong C-H bend (p-disubstituted

benzene)

Table 4: Mass Spectrometry Data (Electron lonization -

El)
ml'z Relative Intensity (%) Assignment
192.1 45 [M]+
149.1 100 [M - COOH]*
105.1 55 [CsHo]*
91.1 30 [C7H7]*

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of (4-butylphenyl)acetic acid (10 mg) was dissolved in deuterated chloroform
(CDCls, 0.7 mL) in a 5 mm NMR tube. *H and 13C NMR spectra were recorded on a 500 MHz
spectrometer at room temperature. The chemical shifts (&) are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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Infrared (IR) Spectroscopy

The IR spectrum was obtained using an Attenuated Total Reflectance (ATR) accessory on a
Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid (4-
butylphenyl)acetic acid was placed directly on the ATR crystal, and the spectrum was
recorded over the range of 4000-600 cm~1.

Mass Spectrometry (MS)

Mass spectral data was acquired using a gas chromatograph coupled to a mass spectrometer
(GC-MS) with an electron ionization (EIl) source. The sample was introduced via the GC, and
the mass spectrum was obtained by scanning a mass-to-charge (m/z) range of 50-500.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of (4-
butylphenyl)acetic acid.
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¢ To cite this document: BenchChem. [Spectroscopic Profile of (4-butylphenyl)acetic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078689#spectroscopic-data-nmr-ir-ms-of-4-
butylphenyl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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